molecular formula C18H35KO2 B7821924 potassium;octadecanoate

potassium;octadecanoate

Cat. No.: B7821924
M. Wt: 322.6 g/mol
InChI Key: ANBFRLKBEIFNQU-UHFFFAOYSA-M
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Description

The compound with the identifier “potassium;octadecanoate” is known as Isavuconazole. Isavuconazole is a triazole antifungal agent with a broad spectrum of activity. It is primarily used for the treatment of invasive fungal infections, such as aspergillosis and mucormycosis. These infections pose significant clinical challenges, especially for immunocompromised patients .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isavuconazole is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of a triazole ring, followed by the introduction of various functional groups to achieve the desired antifungal properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the formation of the compound with high purity and yield.

Industrial Production Methods

In industrial settings, the production of Isavuconazole involves large-scale chemical reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities. The final product is subjected to rigorous testing to ensure it meets the required pharmacological standards.

Chemical Reactions Analysis

Types of Reactions

Isavuconazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: Substitution reactions can occur at various positions on the triazole ring, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.

Major Products Formed

The major products formed from these reactions are typically different metabolites of Isavuconazole, which may have varying degrees of antifungal activity. These metabolites are often studied to understand the pharmacokinetics and pharmacodynamics of the compound.

Scientific Research Applications

Isavuconazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of triazole-based antifungal agents.

    Biology: Researchers study its effects on fungal cell membranes and its interactions with various biological targets.

    Medicine: Isavuconazole is extensively studied for its clinical efficacy in treating invasive fungal infections. It is also used in pharmacological studies to understand its mechanism of action and potential side effects.

    Industry: The compound is used in the development of new antifungal agents and formulations. It is also studied for its potential use in agricultural applications to control fungal infections in crops.

Mechanism of Action

Isavuconazole exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, a key component of fungal cell membranes. It achieves this by targeting the cytochrome P-450 dependent enzyme lanosterol 14-alpha-demethylase, which is responsible for converting lanosterol to ergosterol. By disrupting this pathway, Isavuconazole compromises the integrity of the fungal cell membrane, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole antifungal agent with a similar mechanism of action but different pharmacokinetic properties.

    Voriconazole: A triazole antifungal with a broader spectrum of activity and different side effect profile.

    Itraconazole: Known for its use in treating a variety of fungal infections, with a different absorption and distribution profile compared to Isavuconazole.

Uniqueness

Isavuconazole is unique due to its broad spectrum of activity and favorable safety profile. Unlike some other triazole antifungals, it does not require cyclodextrin for solubility, reducing the risk of nephrotoxicity. Additionally, its prodrug formulation, Isavuconazonium, allows for both oral and intravenous administration without the need for a repeat loading dose when transitioning between formulations .

Properties

IUPAC Name

potassium;octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBFRLKBEIFNQU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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